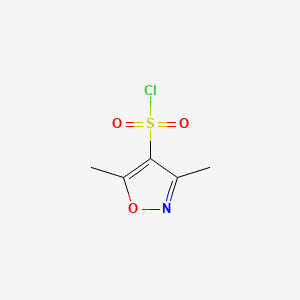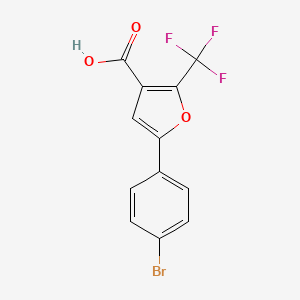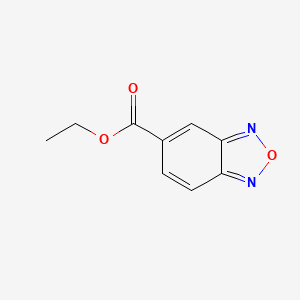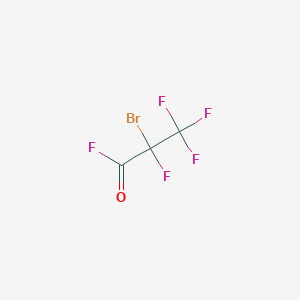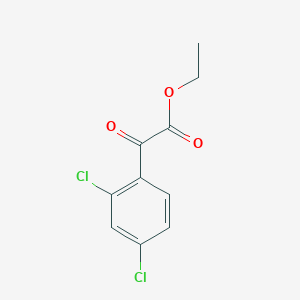
2-氯-5-氟苯胺
描述
2-Chloro-5-fluoroaniline: is an organic compound with the molecular formula C6H5ClFN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is a colorless to light yellow liquid or solid, depending on the temperature, and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
2-Chloro-5-fluoroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: It is used in the synthesis of bioactive molecules and as a precursor for the development of enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides .
作用机制
Pharmacokinetics
They are metabolized primarily by the liver, often through hydroxylation . At least 80% of the dose is excreted in the urine within 24 hours .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoroaniline . These factors include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a low-melting solid and should be stored at room temperature .
生化分析
Biochemical Properties
2-Chloro-5-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be involved in hydroxylation reactions, where it undergoes metabolic transformation primarily through the action of cytochrome P450 enzymes. These enzymes facilitate the addition of hydroxyl groups to the aromatic ring, leading to the formation of more polar metabolites that can be further conjugated with sulfate or glucuronide groups for excretion . Additionally, 2-Chloro-5-fluoroaniline can interact with other biomolecules such as glutathione, leading to the formation of conjugates that are less toxic and more easily excreted from the body.
Cellular Effects
2-Chloro-5-fluoroaniline has been shown to affect various types of cells and cellular processes. In hepatocytes, it can induce oxidative stress by generating reactive oxygen species, which can lead to cellular damage and apoptosis. This compound also influences cell signaling pathways, particularly those involved in the regulation of antioxidant responses. For example, 2-Chloro-5-fluoroaniline can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes and protects cells from oxidative damage . Furthermore, 2-Chloro-5-fluoroaniline can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-fluoroaniline involves its interaction with various biomolecules at the molecular level. This compound can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. These modifications can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, 2-Chloro-5-fluoroaniline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. For example, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluoroaniline can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidizing agents . Over time, the degradation products of 2-Chloro-5-fluoroaniline can accumulate and potentially exert different biological effects compared to the parent compound. Long-term studies in vitro and in vivo have shown that prolonged exposure to 2-Chloro-5-fluoroaniline can lead to cumulative cellular damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluoroaniline vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate protective cellular responses. At higher doses, 2-Chloro-5-fluoroaniline can cause significant toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. Animal studies have also identified threshold doses below which no adverse effects are observed, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-Chloro-5-fluoroaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation of the aromatic ring, followed by conjugation with sulfate or glucuronide groups . These reactions increase the polarity of the metabolites, facilitating their excretion in urine. Additionally, 2-Chloro-5-fluoroaniline can undergo N-acetylation, leading to the formation of acetylated metabolites that are also excreted in urine . The involvement of these metabolic pathways ensures the efficient clearance of 2-Chloro-5-fluoroaniline from the body and minimizes its potential toxicity.
Transport and Distribution
Within cells and tissues, 2-Chloro-5-fluoroaniline is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its relatively low molecular weight and moderate lipophilicity . Additionally, it can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. For example, 2-Chloro-5-fluoroaniline can bind to albumin in the bloodstream, which helps to transport it to different tissues and organs . Once inside cells, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of 2-Chloro-5-fluoroaniline is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and undergoes metabolic transformation . Additionally, 2-Chloro-5-fluoroaniline can accumulate in mitochondria, where it can induce oxidative stress and affect mitochondrial function. The localization of 2-Chloro-5-fluoroaniline to specific subcellular compartments is often mediated by targeting signals and post-translational modifications that direct it to these sites .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluoroaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene, followed by reduction to yield 2-chloro-5-fluoroaniline. The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: In industrial settings, the production of 2-chloro-5-fluoroaniline often involves the fluorination of 2-chloroaniline using a fluorinating agent such as hydrogen fluoride or potassium fluoride in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 2-Chloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic substitution reactions: The amino group can undergo reactions such as acylation or sulfonation.
Oxidation and reduction reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form amines
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride
Major Products:
Nucleophilic substitution: Formation of substituted anilines.
Electrophilic substitution: Formation of acylated or sulfonated anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines
相似化合物的比较
2-Chloroaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoro-2-chloroaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Fluoroaniline: Lacks the chlorine atom, leading to different chemical properties and reactivity
Uniqueness: 2-Chloro-5-fluoroaniline’s unique combination of chlorine and fluorine atoms at specific positions on the benzene ring gives it distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
属性
IUPAC Name |
2-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFOZAFKYOZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371413 | |
| Record name | 2-Chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-83-5 | |
| Record name | 2-Chloro-5-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


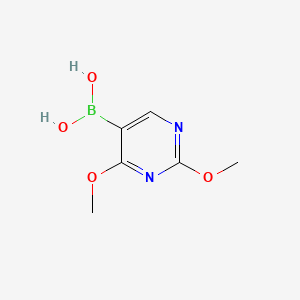
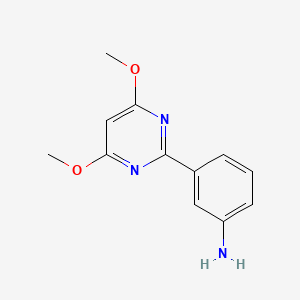
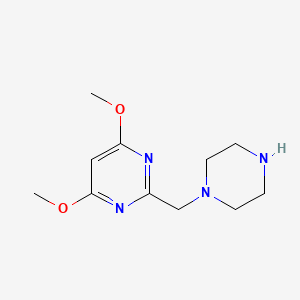
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)
![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)
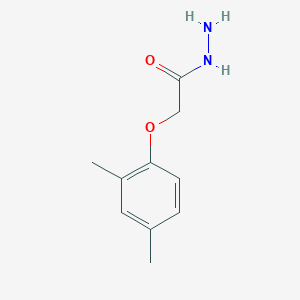
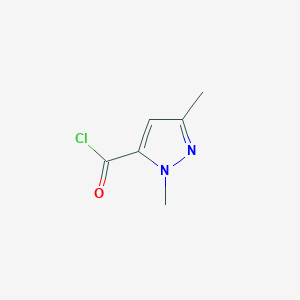
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)
